molecular formula C17H12O3 B6403845 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid CAS No. 1261953-62-1

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid

Cat. No.: B6403845
CAS No.: 1261953-62-1
M. Wt: 264.27 g/mol
InChI Key: HEAGJPNUTTVMPK-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids It features a benzoic acid core substituted with a hydroxy group at the third position and a naphthalen-2-yl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. For this compound, the reaction typically involves the coupling of 3-hydroxy-5-bromobenzoic acid with naphthalen-2-ylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would require optimization of reaction conditions, including temperature, solvent, and catalyst loading, to achieve high yields and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic substitution reactions may use reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3-oxo-5-(naphthalen-2-yl)benzoic acid.

    Reduction: Formation of 3-hydroxy-5-(naphthalen-2-yl)benzyl alcohol.

    Substitution: Formation of substituted derivatives depending on the electrophile used.

Scientific Research Applications

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxy group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The naphthalen-2-yl group may enhance its binding affinity to hydrophobic pockets within proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxy-5-nitrobenzoic acid
  • 4-Hydroxy-3-nitrobenzoic acid
  • 2-Hydroxy-4-nitrobenzoic acid
  • 3-Amino-4-hydroxybenzoic acid
  • 3-Amino-5-methoxybenzoic acid

Uniqueness

3-Hydroxy-5-(naphthalen-2-yl)benzoic acid is unique due to the presence of both a hydroxy group and a naphthalen-2-yl group on the benzoic acid core. This combination imparts distinct chemical and physical properties, such as enhanced hydrophobicity and potential for π-π stacking interactions, which can be advantageous in various applications .

Properties

IUPAC Name

3-hydroxy-5-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O3/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,18H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAGJPNUTTVMPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690418
Record name 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261953-62-1
Record name 3-Hydroxy-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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